4-[3-Methyl-5-(2-Methylphenyl)-4H-1,2,4-Triazol-4-Yl]Phenol
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Overview
Description
4-[3-Methyl-5-(2-Methylphenyl)-4H-1,2,4-Triazol-4-Yl]Phenol is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a phenol group attached to a triazole ring, which is further substituted with methyl and phenyl groups. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-Methyl-5-(2-Methylphenyl)-4H-1,2,4-Triazol-4-Yl]Phenol typically involves the cyclization of appropriate precursors. One common method starts with the reaction of 4-methylaniline with hydrazinecarbothioamide to form N-(4-methylphenyl)hydrazinecarbothioamide. This intermediate is then acylated to produce 2-benzoyl-N-(4-methylphenyl)hydrazine-1-carbothioamide, which undergoes cyclization to yield the desired triazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-[3-Methyl-5-(2-Methylphenyl)-4H-1,2,4-Triazol-4-Yl]Phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are commonly employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced triazole derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
Scientific Research Applications
4-[3-Methyl-5-(2-Methylphenyl)-4H-1,2,4-Triazol-4-Yl]Phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[3-Methyl-5-(2-Methylphenyl)-4H-1,2,4-Triazol-4-Yl]Phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the triazole ring can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-methylphenol: Another phenol derivative with similar structural features.
4-(4-Methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-thiol: A triazole derivative with a thiol group.
Uniqueness
4-[3-Methyl-5-(2-Methylphenyl)-4H-1,2,4-Triazol-4-Yl]Phenol is unique due to its specific substitution pattern on the triazole ring and the presence of both methyl and phenyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
4-[3-methyl-5-(2-methylphenyl)-1,2,4-triazol-4-yl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c1-11-5-3-4-6-15(11)16-18-17-12(2)19(16)13-7-9-14(20)10-8-13/h3-10,20H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GINQGXZZJJBLDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(N2C3=CC=C(C=C3)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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